Dihydrokadsurenone

Beschreibung

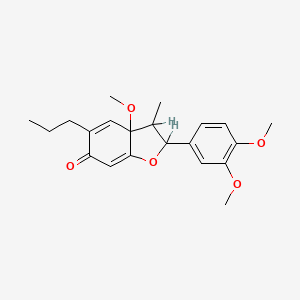

Dihydrokadsurenone is a bioactive benzofuranone derivative originally identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in inflammatory and thrombotic processes . Structurally, it is characterized by a 2-(3,4-dimethoxyphenyl) group, a 3a-methoxy-3-methyl-dihydrobenzofuran-6-one core, and a saturated C-5 propyl side chain (in contrast to the allyl group in its parent compound, kadsurenone) . This hydrogenation of the allyl group distinguishes this compound from kadsurenone and influences its metabolic stability and receptor-binding properties .

This compound exhibits high affinity for PAF receptors, as demonstrated by its specific binding to rabbit platelet membranes in competitive inhibition assays . Its metabolism involves hydroxylation at the C-5, C-9, and C-10 positions, forming glucuronide conjugates in rhesus monkeys and rat liver microsomes .

Eigenschaften

CAS-Nummer |

57625-35-1 |

|---|---|

Molekularformel |

C21H26O5 |

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3 |

InChI-Schlüssel |

SLMFJWTXIZCNBN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

Kanonische SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

Synonyme |

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran dihydrokadsurenone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

Analyse Chemischer Reaktionen

Dihydrokadsurenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Dihydrokadsurenone has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving benzofuran derivatives.

Industry: It is used in the synthesis of other bioactive compounds and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Dihydrokadsurenone is part of a broader class of PAF antagonists, including kadsurenone and synthetic derivatives like trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Below, we compare their structural features, receptor-binding activities, and metabolic pathways.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

This compound vs. Kadsurenone: The saturation of the C-5 allyl group in this compound reduces metabolic oxidation compared to kadsurenone, which undergoes rapid allylic hydroxylation . this compound exhibits stronger PAF receptor binding, likely due to enhanced conformational stability from the saturated side chain .

This compound vs. Synthetic PAF Antagonists: The trans-2,5-bis compound lacks the benzofuranone core but shares PAF antagonism via competitive inhibition. However, its lack of a polar side chain may reduce target specificity relative to this compound .

Metabolic Stability

- This compound: Primary metabolites (e.g., 10-hydroxy-9,10-dihydrokadsurenone) are excreted as glucuronides, suggesting Phase II conjugation enhances elimination .

Research Implications and Limitations

While this compound demonstrates superior receptor affinity and metabolic stability compared to kadsurenone, further studies are needed to:

Quantify exact binding constants (e.g., IC₅₀ values) for direct efficacy comparisons.

Evaluate in vivo therapeutic profiles, including toxicity and half-life.

Explore synergies with other anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.